Cas no 1824497-90-6 (Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)

Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester 化学的及び物理的性質
名前と識別子
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- Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester
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- インチ: 1S/C11H14ClNO2/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5,10H,6-7,13H2,1H3
- InChIKey: KJYJRYHXXHIRBV-UHFFFAOYSA-N
- ほほえんだ: C1(C(N)CCC(OC)=O)=CC=CC=C1Cl
じっけんとくせい
- 密度みつど: 1.188±0.06 g/cm3(Predicted)
- ふってん: 331.5±37.0 °C(Predicted)
- 酸性度係数(pKa): 8.23±0.10(Predicted)
Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967629-0.1g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 0.1g |
$968.0 | 2023-09-16 | ||
Enamine | EN300-1967629-1.0g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 1g |
$1100.0 | 2023-05-31 | ||
Enamine | EN300-1967629-2.5g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 2.5g |
$2155.0 | 2023-09-16 | ||
Enamine | EN300-1967629-10.0g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 10g |
$4729.0 | 2023-05-31 | ||
Enamine | EN300-1967629-5g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 5g |
$3189.0 | 2023-09-16 | ||
Enamine | EN300-1967629-1g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 1g |
$1100.0 | 2023-09-16 | ||
Enamine | EN300-1967629-10g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 10g |
$4729.0 | 2023-09-16 | ||
Enamine | EN300-1967629-0.05g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 0.05g |
$924.0 | 2023-09-16 | ||
Enamine | EN300-1967629-0.5g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 0.5g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1967629-5.0g |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
1824497-90-6 | 5g |
$3189.0 | 2023-05-31 |
Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Benzenebutanoic acid, γ-amino-2-chloro-, methyl esterに関する追加情報
Comprehensive Overview of Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester (CAS No. 1824497-90-6)
Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester (CAS No. 1824497-90-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure featuring a γ-amino group and a 2-chloro substitution, serves as a versatile intermediate in the synthesis of bioactive molecules. Its methyl ester moiety enhances solubility and reactivity, making it a valuable building block in medicinal chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
The growing interest in Benzenebutanoic acid derivatives aligns with current trends in green chemistry and sustainable synthesis. As the pharmaceutical industry shifts toward eco-friendly processes, this compound's efficient synthetic pathways and minimal environmental impact have become key discussion points. Recent studies highlight its role in catalyzed amidation reactions, a hot topic in AI-assisted molecular design platforms. Computational chemists frequently search for "CAS 1824497-90-6 properties" or "γ-amino acid ester applications" when optimizing reaction workflows, reflecting its relevance in modern high-throughput screening technologies.
From a structural perspective, the chloro-substituted benzene ring in Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester provides electronic effects that influence its hydrogen bonding capacity and lipophilicity – critical parameters in QSAR modeling. These characteristics make it a frequent subject in publications about structure-activity relationships, particularly in neurological and metabolic disorder research. Laboratories handling this compound often document its NMR spectral data (especially 13C and 1H patterns) and HPLC purity profiles, which are highly cited in patent applications for small molecule therapeutics.
Industrial applications of CAS 1824497-90-6 extend to crop protection formulations, where its amino acid ester functionality demonstrates herbicidal synergism. Agricultural researchers investigating "chlorinated phenylalanine analogs" or "plant growth regulators" often encounter this compound in literature about systemic acquired resistance (SAR) inducers. The compound's stability under various pH conditions – a recurring search query among formulation scientists – makes it suitable for controlled-release delivery systems in both pharmaceutical and agricultural contexts.
Quality control protocols for Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester emphasize chiral purity analysis due to the stereochemical significance of its γ-amino center. This aspect connects with trending discussions about enantioselective catalysis in peer-reviewed journals. The compound's mass spectrometry fragmentation patterns (particularly m/z ratios) are extensively documented in analytical method development papers, addressing common search terms like "LC-MS characterization of chlorinated amino esters". Such data proves invaluable for laboratories implementing ICH Q2-compliant validation procedures.
Emerging research directions explore the compound's potential in bioconjugation techniques, particularly for proteolysis-targeting chimera (PROTAC) designs. Its reactive ester group enables efficient coupling with E3 ligase ligands – a subject of numerous recent patent filings. This application aligns with the pharmaceutical industry's focus on targeted protein degradation, one of the most searched topics in drug discovery forums. The compound's logP values and membrane permeability data are frequently referenced in studies about blood-brain barrier penetration enhancement strategies.
From a regulatory standpoint, CAS 1824497-90-6 complies with major pharmacopeial standards for organic impurities control, making it suitable for GMP manufacturing environments. Stability studies indicate optimal storage conditions as 2-8°C under inert atmosphere – information highly sought after by quality assurance professionals. The compound's thermogravimetric analysis (TGA) profiles feature prominently in discussions about excipient compatibility, particularly for hot-melt extrusion processes gaining popularity in solid dispersion technology.
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